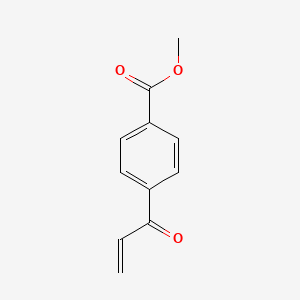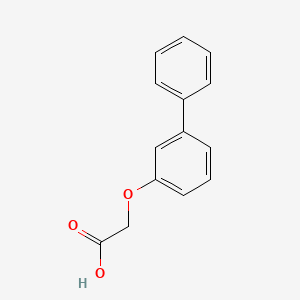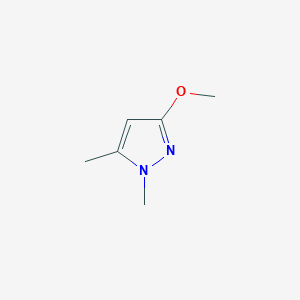
Dichlorodidodecylsilane
Descripción general
Descripción
Dichlorodidodecylsilane is an organosilicon compound with the molecular formula C24H50Cl2Si. It is a silane derivative characterized by the presence of two dodecyl groups and two chlorine atoms attached to a silicon atom. This compound is used in various chemical processes and industrial applications due to its unique properties.
Métodos De Preparación
Dichlorodidodecylsilane can be synthesized through a multi-step process involving the reaction of 1-dodecene with dichlorosilane. The synthesis typically involves the following steps :
Stage 1: 1-dodecene is reacted with dichlorosilane at temperatures ranging from -78°C to 0°C under an inert atmosphere.
Stage 2: The reaction mixture is then treated with dihydrogen hexachloroplatinate (IV) hexahydrate in isopropyl alcohol at temperatures between 0°C and 20°C under an inert atmosphere.
Distillation: The resulting mixture is distilled at 220°C under a vacuum of 0.1 mmHg to obtain this compound with a yield of approximately 62.5%.
Análisis De Reacciones Químicas
Dichlorodidodecylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other nucleophiles, such as alcohols or amines, to form corresponding silane derivatives.
Hydrosilylation: This compound can participate in hydrosilylation reactions with alkenes or alkynes in the presence of a catalyst, leading to the formation of organosilicon compounds.
Oxidation and Reduction: this compound can undergo oxidation to form silanols or siloxanes, and reduction reactions to form silanes.
Common reagents used in these reactions include hexachloroplatinic acid, isopropyl alcohol, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dichlorodidodecylsilane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and materials.
Biology: It can be used to modify surfaces for biological assays and experiments.
Mecanismo De Acción
The mechanism of action of dichlorodidodecylsilane involves its ability to form strong bonds with various substrates through its silicon atom. The chlorine atoms can be replaced with other functional groups, allowing for the formation of stable organosilicon compounds. This compound can interact with molecular targets and pathways involved in surface modification and material synthesis.
Comparación Con Compuestos Similares
Dichlorodidodecylsilane can be compared with other similar compounds, such as:
Dichlorodimethylsilane: This compound has two methyl groups instead of dodecyl groups, making it less hydrophobic and less bulky.
Dichlorodiethylsilane: This compound has two ethyl groups, which also result in different physical and chemical properties compared to this compound.
Dichlorodiphenylsilane: This compound has two phenyl groups, making it more aromatic and less flexible than this compound.
This compound is unique due to its long alkyl chains, which impart hydrophobicity and flexibility, making it suitable for specific applications where these properties are desired.
Propiedades
IUPAC Name |
dichloro(didodecyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50Cl2Si/c1-3-5-7-9-11-13-15-17-19-21-23-27(25,26)24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMRTWIPHVMKBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[Si](CCCCCCCCCCCC)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50Cl2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)piperazine](/img/structure/B3111976.png)







![[3-(Benzyloxy)-5-chlorophenyl]methanamine](/img/structure/B3112048.png)
![[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol](/img/structure/B3112064.png)




